molecular formula C17H11N3 B3242019 4-ethynyl-2,6-dipyridin-2-ylpyridine CAS No. 149817-60-7

4-ethynyl-2,6-dipyridin-2-ylpyridine

Cat. No.: B3242019
CAS No.: 149817-60-7
M. Wt: 257.29 g/mol
InChI Key: ZZANNDBAWDILOJ-UHFFFAOYSA-N
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Description

4-Ethynyl-2,6-dipyridin-2-ylpyridine is a tridentate ligand featuring a central pyridine ring substituted with two pyridin-2-yl groups at the 2- and 6-positions and an ethynyl group at the 4-position. Its synthesis involves a Sonogashira coupling reaction between 4-iodo-2,6-bis(pyrazol-1-yl)pyridine and trimethylsilylacetylene, followed by deprotection with methanol and sodium carbonate, yielding a white powder with a 79% efficiency . This ligand is pivotal in coordination chemistry, particularly for constructing iron(II) spin crossover (SCO) complexes. When coordinated to Fe(II), it forms Fe(L)₂₂·solvent complexes, which exhibit solvent-dependent polymorphism and thermally stable SCO behavior up to 200°C after desolvation .

Properties

IUPAC Name

4-ethynyl-2,6-dipyridin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3/c1-2-13-11-16(14-7-3-5-9-18-14)20-17(12-13)15-8-4-6-10-19-15/h1,3-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZANNDBAWDILOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-2,6-dipyridin-2-ylpyridine typically involves the coupling of 2,6-dipyridin-2-ylpyridine with an ethynylating agent. One common method is the Sonogashira coupling reaction, which involves the reaction of 2,6-dipyridin-2-ylpyridine with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for 4-ethynyl-2,6-dipyridin-2-ylpyridine are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of reagents and catalysts to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-ethynyl-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyridine rings can be reduced to piperidine derivatives under hydrogenation conditions.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-ethynyl-2,6-dipyridin-2-ylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethynyl-2,6-dipyridin-2-ylpyridine largely depends on its ability to coordinate with metal ions. The pyridine rings can donate electron density to metal centers, forming stable complexes. These complexes can exhibit unique electronic, photophysical, and catalytic properties, making them useful in various applications. The ethynyl group can also participate in π-π interactions and conjugation, further enhancing the compound’s reactivity and stability.

Comparison with Similar Compounds

2,2':6',2''-Terpyridine (2,6-Di(2-pyridyl)pyridine)

  • Structure : Lacks the ethynyl group at the 4-position, instead featuring three pyridine rings.
  • Its stability and coordination flexibility make it a benchmark for tridentate ligands .
  • Applications : Used in solar cells and molecular sensors due to strong metal-binding affinity.

4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines

  • Structure : Replaces the central pyridine with a pyrimidine ring and substitutes the ethynyl group with arylvinyl chains.
  • Properties : Exhibit solvatochromic emission and intramolecular charge transfer (ICT) states. Electron-donating substituents enhance luminescence quantum yields (e.g., 0.45 in DMSO) .
  • Applications : Serve as pH-sensitive probes and optoelectronic materials.

4-(4-Methylphenyl)-2,6-dipyridin-2-ylpyridine

  • Structure : Features a 4-methylphenyl group instead of ethynyl at the 4-position.
  • Used in crystallography and as a precursor for supramolecular assemblies .

Comparative Data Table

Compound Name Key Structural Features Synthesis Method Thermal Stability Key Properties Applications
4-Ethynyl-2,6-dipyridin-2-ylpyridine Ethynyl at 4-position, tridentate Sonogashira coupling Stable up to 200°C Spin crossover, solvent-induced polymorphism SCO materials, sensors
2,2':6',2''-Terpyridine Three pyridine rings Cyclocondensation Decomposes >250°C Luminescence, catalytic activity Solar cells, catalysis
4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidine Pyrimidine core, arylvinyl substituents Aldol condensation Stable in solution Solvatochromism, pH-sensitive emission Optoelectronics, pH sensors
4-(4-Methylphenyl)-2,6-dipyridin-2-ylpyridine Methylphenyl at 4-position Suzuki coupling Melts at 167–170°C Crystallographic utility Supramolecular chemistry

Research Findings and Unique Advantages of 4-Ethynyl-2,6-dipyridin-2-ylpyridine

  • Spin Crossover Behavior : Forms Fe(II) complexes with distinct SCO properties depending on solvent content. For example, desolvated Fe(L)₂₂ exhibits a 17% high-spin (HS) fraction at 293 K, transitioning to low-spin (LS) below 200 K .
  • Polymorphism: Solvent inclusion (e.g., acetonitrile) leads to two polymorphs: one with SCO up to room temperature and another with hysteresis above 300 K .
  • Stability : Superior thermal stability compared to analogues like 4-arylvinylpyrimidines, which degrade under prolonged UV exposure .

Biological Activity

4-Ethynyl-2,6-dipyridin-2-ylpyridine (CAS No. 149817-60-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, cellular effects, and biochemical properties.

Target Interactions

The primary targets of 4-ethynyl-2,6-dipyridin-2-ylpyridine include:

  • N-methyl-D-aspartate (NMDA) receptors
  • Voltage-gated calcium channels (VGCC)

This compound functions as a blocker for both NMDA receptors and VGCC, modulating their activity to prevent excessive calcium influx into neurons, which is crucial for maintaining calcium homeostasis and protecting against excitotoxic damage caused by glutamate overactivation.

Biochemical Pathways

4-Ethynyl-2,6-dipyridin-2-ylpyridine influences several biochemical pathways:

  • Glutamate-mediated excitotoxicity : By blocking NMDA receptors and VGCC, it mitigates neuronal damage associated with high levels of glutamate.
  • Calcium homeostasis : The compound helps maintain calcium levels within neurons, preventing disruptions that can lead to cell death.

Cellular Effects

The compound exhibits various cellular effects:

  • Neuroprotection : It protects neurons from excitotoxicity by inhibiting excessive calcium influx.
  • Influence on signaling pathways : It modulates key signaling pathways involved in cell survival and apoptosis.
  • Gene expression modulation : The compound can alter the expression of genes related to cell cycle regulation and apoptosis.

Case Studies

  • Neuroprotective Studies : In vitro studies demonstrated that 4-ethynyl-2,6-dipyridin-2-ylpyridine significantly reduced neuronal cell death in models of excitotoxicity induced by glutamate. The compound's ability to block NMDA receptors was critical in these protective effects.
  • Calcium Influx Studies : Experiments showed that treatment with the compound resulted in a marked decrease in calcium ion influx during excitotoxic conditions, highlighting its role as a VGCC blocker.

Data Table: Summary of Biological Activities

Activity TypeMechanismOutcome
NeuroprotectionNMDA receptor and VGCC blockadeReduced neuronal death
Calcium HomeostasisInhibition of calcium influxMaintained intracellular calcium levels
Gene RegulationModulation of gene expressionAltered apoptosis and cell cycle genes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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